molecular formula C13H9IN2O2S B4196685 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole

2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole

Cat. No. B4196685
M. Wt: 384.19 g/mol
InChI Key: DYCVMGGBVIWBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole, also known as FITC, is a fluorescent dye that has been widely used in scientific research. It is a small molecule with a molecular weight of 449.34 g/mol and a chemical formula of C17H12IN3O2S.

Mechanism of Action

2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole is a small molecule that can penetrate cell membranes and bind to biomolecules such as proteins and nucleic acids. The fluorescence of this compound is due to the absorption of light by the molecule, which causes the electrons in the molecule to become excited. When the electrons return to their ground state, they emit light at a specific wavelength, which can be detected by a fluorescence microscope or other fluorescence detection equipment.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is a non-toxic molecule that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole in lab experiments include its high sensitivity, low background fluorescence, and ease of use. This compound is also compatible with a wide range of biomolecules and can be used in a variety of experimental settings.
The limitations of using this compound include its photobleaching, which can limit the duration of fluorescence detection, and its susceptibility to quenching by other molecules in the sample. Additionally, this compound has a relatively low quantum yield, which can limit its sensitivity in some applications.

Future Directions

There are several future directions for the use of 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole in scientific research. One potential application is in the development of new fluorescent probes that can be used for specific biomolecules or cellular processes. Another potential direction is the development of new imaging techniques that can improve the sensitivity and resolution of fluorescence microscopy. Finally, this compound could be used in the development of new diagnostic tools for disease detection and monitoring.

Scientific Research Applications

2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole has been extensively used in scientific research as a fluorescent probe. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and detection. This compound has also been used in flow cytometry, immunofluorescence, and fluorescence microscopy.

properties

IUPAC Name

2-(furan-2-yl)-5-[(4-iodophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCVMGGBVIWBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole
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2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole
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2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole
Reactant of Route 6
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole

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